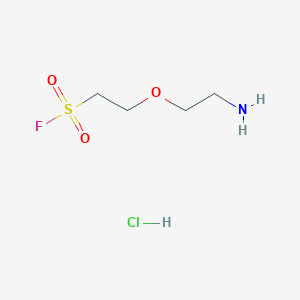
2-(2-Aminoethoxy)ethanesulfonyl fluoride;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorine Chemistry and Deoxofluorination Reagents
Fluorine-containing compounds are of significant interest in synthetic chemistry due to their unique reactivity and the ability to introduce fluorine atoms into organic molecules, which is essential for pharmaceuticals, agrochemicals, and material science. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-FluorTM) represents a broad-spectrum deoxofluorinating agent, demonstrating enhanced thermal stability over traditional reagents like DAST for the conversion of alcohols to alkyl fluorides, and aldehydes/ketones to gem-difluorides, as well as the transformation of carboxylic acids to trifluoromethyl derivatives (G. Lal et al., 1999). This aspect underlines the importance of such reagents in facilitating complex fluorination reactions while maintaining stability and safety.
Synthesis and Radiochemistry
In radiochemistry, the synthesis of radiolabeled compounds, such as fluorine-18 labeled 2-fluoro-2-deoxy-D-glucose (FDG), is crucial for diagnostic imaging in nuclear medicine. An aminopolyether mediated synthesis of [18F]FDG has been developed, showcasing the role of fluorine chemistry in producing epimerically pure FDG with high yield, which is a cornerstone in positron emission tomography (PET) imaging (K. Hamacher et al., 1986).
Novel Fluorination Agents and Methods
The development of new fluorination agents, such as aminodifluorosulfinium tetrafluoroborate salts, offers an efficient and selective approach to deoxofluorination, with enhanced thermal stability and ease of handling compared to traditional agents like DAST and Deoxo-Fluor (F. Beaulieu et al., 2009). These advancements not only improve safety and efficiency in synthetic routes but also open new possibilities for developing fluorinated compounds with potential applications in various fields.
Applications in Peptide Synthesis
Fluorinated compounds play a pivotal role in peptide synthesis, where the introduction of fluorine or fluorine-containing groups can significantly alter the physical, chemical, and biological properties of peptides. Techniques involving fluorinating reagents, such as Deoxo-Fluor, for the synthesis of Weinreb amides from carboxylic acids, illustrate the utility of fluorine chemistry in modifying peptide structures while preserving their integrity (A. Tunoori et al., 2000).
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-(2-aminoethoxy)ethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FNO3S.ClH/c5-10(7,8)4-3-9-2-1-6;/h1-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJNZDKOMGQWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS(=O)(=O)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethoxy)ethanesulfonyl fluoride;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2702107.png)
![Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2702108.png)


![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2702115.png)

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2702118.png)
![N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2702119.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2702121.png)
![N-(3-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2702122.png)

